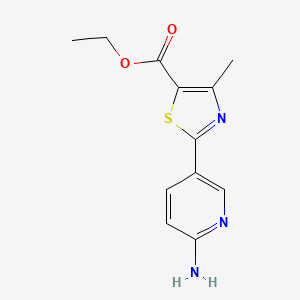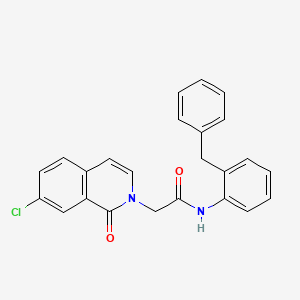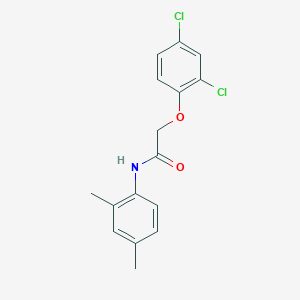
3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンは、分子式C11H16Oを持つ有機化合物です。これは、ブテニル側鎖を持つシクロペンテンオン誘導体です。
準備方法
合成経路と反応条件
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンの合成は、通常、次の手順で実行されます。
出発物質: 合成はシクロペンタノンとイソブテンから始まります。
反応条件: 反応は酸性条件下で行われ、シクロペンタノンとイソブテンのアルキル化を促進し、目的の生成物が生成されます。
精製: 生成物は次に、蒸留またはクロマトグラフィーなどの標準的な技術を使用して精製され、純粋な化合物が得られます。
工業的生産方法
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンの工業的生産は、同様の合成経路を大規模に用いる場合があります。連続フロー反応器と最適化された反応条件の使用により、生産プロセスの収率と効率を高めることができます。
化学反応の分析
反応の種類
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をアルコールまたはアルカンに変換できます。
置換: この化合物は、求核置換反応に参加できます。ここで、ブテニル側鎖は他の官能基と置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: ハロゲン化物やアミンなどの求核剤は、塩基性または酸性条件下で使用して、置換反応を促進できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子を作成するための有機合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物学的活性について研究されています。
医学: 新しい薬剤の開発など、潜在的な治療的用途を調査するための研究が進行中です。
産業: これは、香料、フレーバー、その他の特殊化学品の生産に使用されます。
科学的研究の応用
3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は求電子剤として作用し、生物系内の求核剤と反応できます。この相互作用は、さまざまな生化学経路を調節し、観察された生物学的効果につながります。
類似化合物の比較
類似化合物
3-(1,1-ジメチル-3-ブテニル)シクロペンタノン: シクロペンテンオンではなく、シクロペンタノンコアを持つ類似の化合物です。
(1,1-ジメチル-3-ブテニル)ベンゼン: シクロペンテンオン環ではなく、ベンゼン環を持つ化合物です。
独自性
3-(1,1-ジメチル-3-ブテニル)-2-シクロペンテン-1-オンは、独自の化学的および生物学的特性を与えるシクロペンテンオンコアのために独自です。
類似化合物との比較
Similar Compounds
3-(1,1-Dimethyl-3-butenyl)cyclopentanone: A similar compound with a cyclopentanone core instead of cyclopentenone.
(1,1-Dimethyl-3-butenyl)benzene: A compound with a benzene ring instead of a cyclopentenone ring.
Uniqueness
3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one is unique due to its cyclopentenone core, which imparts distinct chemical and biological properties
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
3-(2-methylpent-4-en-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-4-7-11(2,3)9-5-6-10(12)8-9/h4,8H,1,5-7H2,2-3H3 |
InChIキー |
YPBUXMQTCOWCNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C1=CC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)



![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)






![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)
